CYP2A6 Binding Affinity: Kd 2.0 μM Establishes Baseline Metabolic Interaction Profile
3-Benzoyl-8-azabicyclo[3.2.1]octane exhibits measurable binding to cytochrome P450 2A6 with a Kd of 2.00E+3 nM (2.0 μM), characterized as a Type 2 interaction [1]. In contrast, a structurally related 8-azabicyclo[3.2.1]octane derivative bearing a pyrazol-1-yl substitution at the 3-position and a 4-(pyrrolidine-1-sulfonyl)benzoyl moiety at the 8-position demonstrates substantially higher CYP2A6 inhibitory potency with an IC50 of 24 nM [2].
| Evidence Dimension | CYP2A6 binding/inhibition |
|---|---|
| Target Compound Data | Kd = 2.00E+3 nM (2.0 μM) |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane: IC50 = 24 nM |
| Quantified Difference | ~83-fold lower binding affinity for target compound |
| Conditions | Type 2 interaction assessed by absorbance increase at 431-432 nm and decrease at 406-412 nm |
Why This Matters
This 83-fold difference in CYP2A6 binding provides a quantifiable basis for selecting 3-benzoyl-8-azabicyclo[3.2.1]octane as a low-affinity comparator or negative control in cytochrome P450 interaction studies, distinguishing it from high-potency CYP2A6 ligands within the same scaffold class.
- [1] BindingDB. Binding affinity of 3-Benzoyl-8-azabicyclo[3.2.1]octane to Cytochrome P450 2A6 (BDBM50240772). Kd = 2.00E+3 nM. BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. Inhibition of CYP2A6 by 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane (BDBM50395455). IC50 = 24 nM. View Source
